

# GSK143 dihydrochloride versus fostamatinib efficacy

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## Compound of Interest

Compound Name: GSK143 dihydrochloride

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A Comparative Guide to SYK Inhibitors: **GSK143 Dihydrochloride** vs. Fostamatinib

In the landscape of kinase inhibitors, spleen tyrosine kinase (SYK) has emerged as a critical target for various autoimmune and inflammatory diseases, as well as certain cancers. This guide provides a detailed comparison of two prominent SYK inhibitors: **GSK143 dihydrochloride**, a potent and selective preclinical compound, and fostamatinib, an FDA-approved drug for chronic immune thrombocytopenia (ITP).

## Mechanism of Action

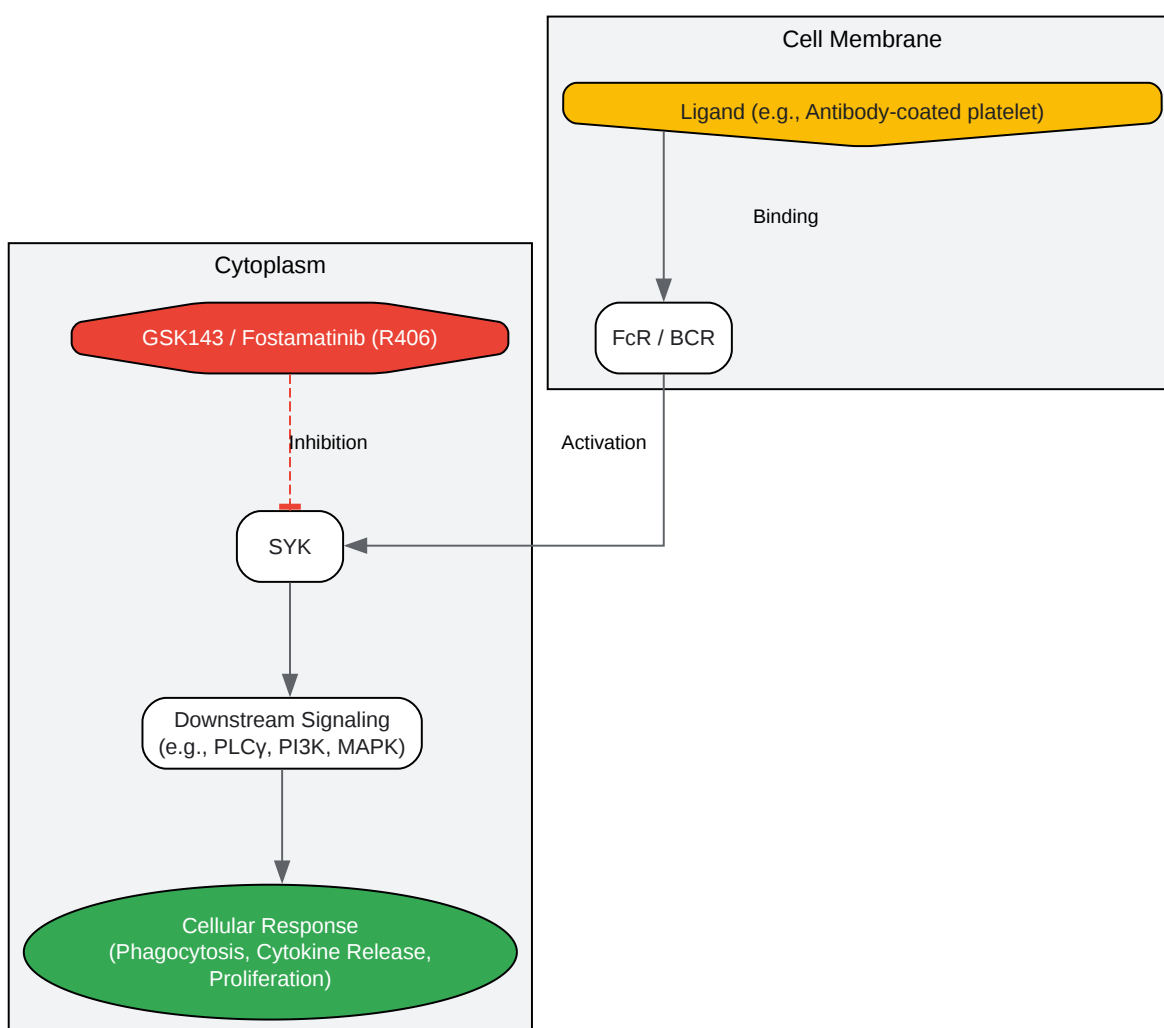
Both GSK143 and fostamatinib function by inhibiting the activity of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase crucial for signaling downstream of various immune receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1][2] By blocking SYK, these inhibitors interfere with immune cell activation, proliferation, and the release of inflammatory mediators.[1][2]

Fostamatinib is a prodrug that is converted in the gut to its active metabolite, R406.[1][3] R406 is a competitive inhibitor of ATP binding to the catalytic domain of SYK.[4][5] This inhibition blocks signal transduction from Fcγ receptors, which are involved in the antibody-mediated destruction of platelets in ITP, and also affects B-cell activation.[1][5]

GSK143 is a highly selective, orally active inhibitor of SYK.[6][7] It abrogates early signaling events, including SYK phosphorylation and calcium flux, and has been shown to reduce cytokine expression in macrophages.[6][8]

## Signaling Pathway

The inhibition of SYK by these compounds disrupts the downstream signaling cascade that is crucial for immune cell function. The following diagram illustrates the simplified SYK signaling pathway and the points of inhibition by GSK143 and fostamatinib (R406).



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Simplified SYK signaling pathway and inhibition.

## Efficacy and Potency

The following tables summarize the available quantitative data for **GSK143 dihydrochloride** and fostamatinib, allowing for a comparison of their potency and efficacy in various assays.

### In Vitro Potency

Parameter	GSK143 dihydrochloride	Fostamatinib (R406)	Reference
SYK Inhibition (pIC50)	7.5	-	[6]
SYK Inhibition (IC50)	-	41 nM	[4][9]
SYK Binding Affinity (Ki)	-	30 nM	[4][9]
Phosphorylated Erk Inhibition (pIC50)	7.1	-	[6][7]
Cellular IC50 (CLL cells)	323 nM	-	[6][8]
Mast Cell Degranulation (EC50)	-	56 nM	[4][10]

### Kinase Selectivity (pIC50)

Kinase	GSK143 dihydrochloride	Fostamatinib (R406)	Reference
SYK	7.5	-	[6]
ZAP-70	4.7	-	[6][8]
LCK	5.3	-	[6][8]
LYN	5.4	-	[6][8]
JAK1	5.8	-	[6][8]
JAK2	5.8	-	[6][8]
JAK3	5.7	-	[6][8]
Aurora B	4.8	-	[6][8]
Flt3	-	Less potent (5-fold)	[4]

## Clinical Efficacy (Fostamatinib)

Fostamatinib has undergone extensive clinical evaluation, particularly for the treatment of chronic ITP.

Clinical Endpoint (ITP)	Fostamatinib	Placebo	Reference
Stable Response Rate	18%	2%	[3][11]
Overall Response Rate	43%	14%	[3][12]

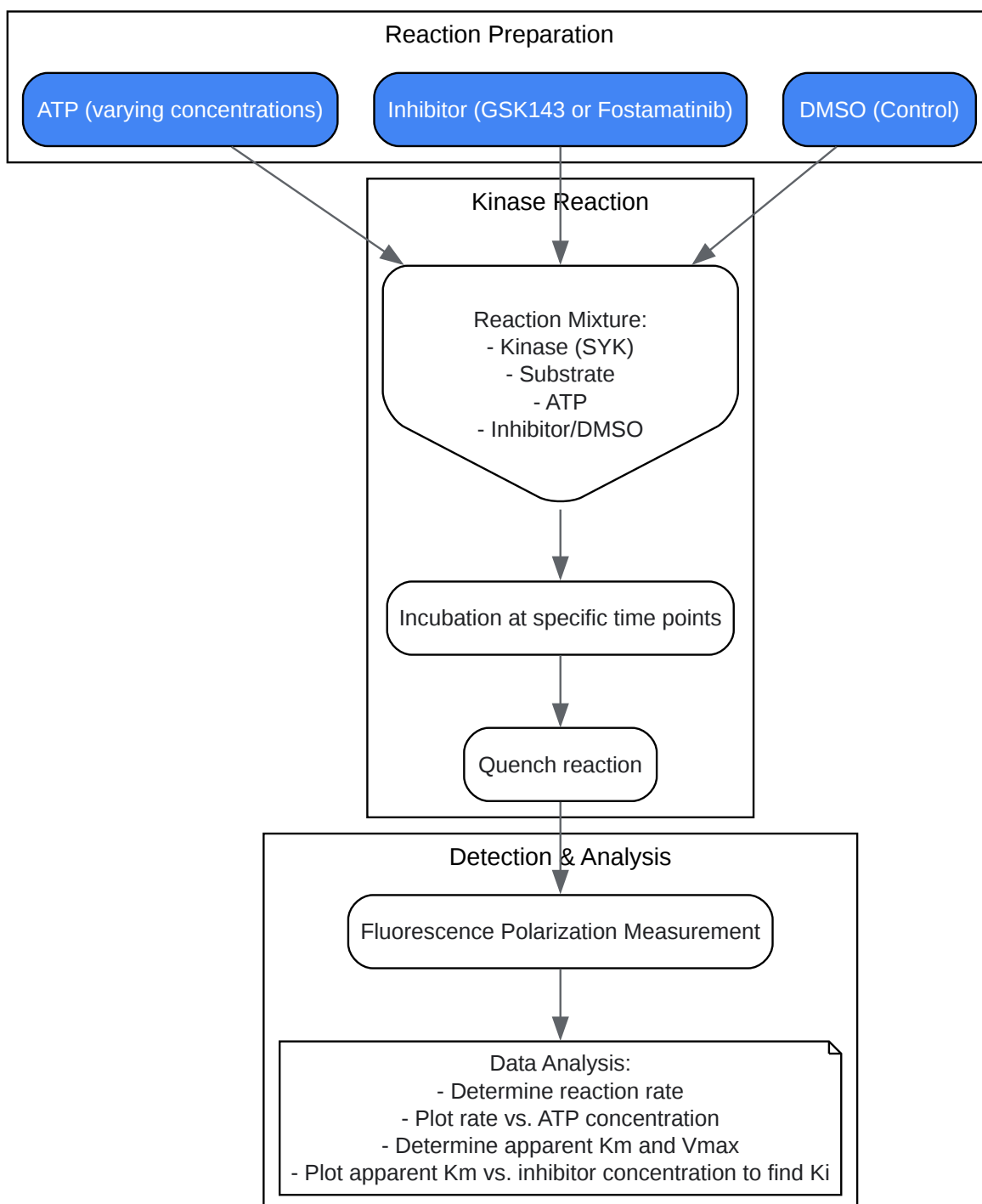
A stable response was defined as a platelet count  $>50 \times 10^9/L$  for at least 4 of the 6 weeks between weeks 14 and 24 of treatment.[3] The overall response was defined as any platelet count  $>50 \times 10^9/L$  within the first 12 weeks.[3]

## Experimental Protocols

Detailed methodologies for key experiments are crucial for interpreting the provided data.

## Kinase Assay (Fluorescence Polarization)

This assay is used to determine the inhibitory activity of a compound against a specific kinase.



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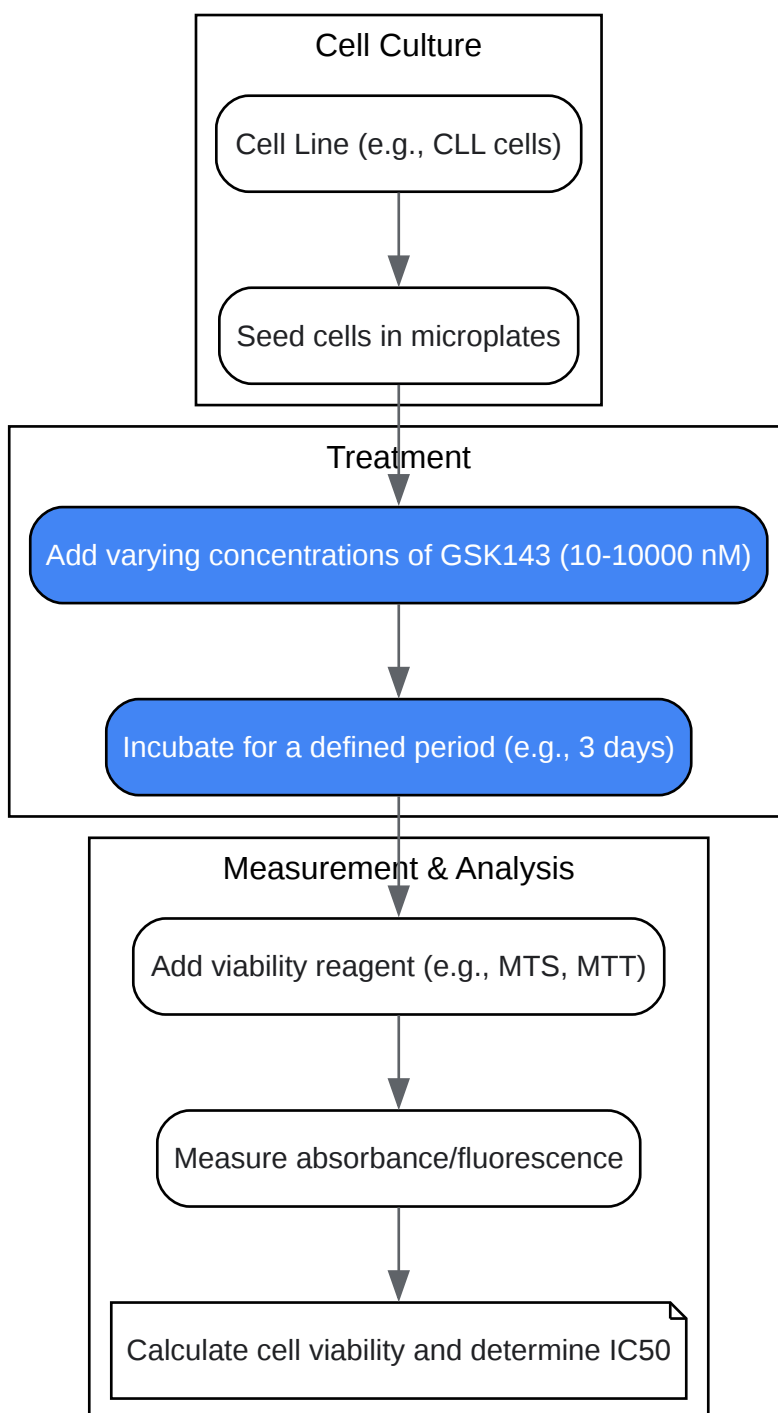
### Workflow for a fluorescence polarization kinase assay.

#### Methodology:

- Reaction mixtures are prepared containing the kinase (SYK), a fluorescently labeled substrate peptide, and varying concentrations of ATP.
- The test compound (GSK143 or fostamatinib) or DMSO (as a control) is added to the reaction mixtures.[4]
- The reactions are incubated, and aliquots are removed and quenched at different time points.[4]
- The degree of substrate phosphorylation is measured using fluorescence polarization.
- Reaction rates are determined and plotted against ATP concentration to calculate the apparent Michaelis-Menten constant ( $K_m$ ) and maximum velocity ( $V_{max}$ ).
- The inhibition constant ( $K_i$ ) is determined by plotting the apparent  $K_m$  against the inhibitor concentration.[4]

## Cell Viability Assay

This assay measures the effect of a compound on the survival and proliferation of cells.



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Workflow for a cell viability assay.

Methodology:

- Cells, such as chronic lymphocytic leukemia (CLL) cells, are seeded into microplates.[8]
- The cells are treated with a range of concentrations of the test compound (e.g., GSK143 from 10 to 10000 nM).[8]
- The plates are incubated for a specified duration (e.g., every 24 hours for 3 days).[8]
- A viability reagent (such as MTS or MTT) is added to the wells, which is converted into a colored or fluorescent product by metabolically active cells.
- The absorbance or fluorescence is measured using a plate reader.
- The results are used to calculate the percentage of viable cells compared to an untreated control, and the half-maximal inhibitory concentration (IC50) is determined.[8]

## Conclusion

**GSK143 dihydrochloride** and fostamatinib are both potent inhibitors of SYK, with fostamatinib's active metabolite R406 showing slightly higher potency in in vitro assays. GSK143 demonstrates high selectivity for SYK over other related kinases. While GSK143 remains a preclinical tool, fostamatinib has demonstrated clinical efficacy in treating chronic ITP, validating SYK as a therapeutic target for this and potentially other autoimmune conditions. The data presented here provides a basis for researchers and drug development professionals to compare these two important SYK inhibitors.

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